molecular formula C16H18FNO2S B1669872 DC260126 CAS No. 346692-04-4

DC260126

Cat. No.: B1669872
CAS No.: 346692-04-4
M. Wt: 307.4 g/mol
InChI Key: CNGHPXKWPGIDSK-UHFFFAOYSA-N
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Scientific Research Applications

DC260126 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of GPR40 in various biochemical pathways.

    Biology: Investigated for its effects on cellular processes such as calcium signaling and apoptosis.

    Medicine: Explored for its potential therapeutic applications in conditions related to metabolic disorders and diabetes.

    Industry: Utilized in the development of new drugs targeting GPR40 and related pathways.

Safety and Hazards

The safety and hazards associated with a compound like “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” would depend on its specific properties . As with all chemicals, appropriate safety measures should be taken when handling and storing the compound.

Future Directions

The future directions for a compound like “N-(4-butylphenyl)-4-fluorobenzenesulfonamide” would depend on its properties and potential applications . It could be studied for its potential uses in medicine, materials science, or other fields.

Biochemical Analysis

Biochemical Properties

DC260126 interacts with the G protein-coupled receptor 40 (GPR40), which mediates both acute and chronic effects of free fatty acids (FFAs) on insulin secretion . This compound acts as an antagonist, inhibiting the action of GPR40 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit glucose-stimulated insulin secretion, reduce blood insulin levels, and improve insulin sensitivity in db/db mice . Moreover, this compound has been observed to reduce the proinsulin/insulin ratio and the apoptotic rate of pancreatic β-cells .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on GPR40. By inhibiting GPR40, this compound can reduce the overload of β-cells, potentially protecting against pancreatic β-cells dysfunction . This suggests that this compound may exert its effects at the molecular level through binding interactions with GPR40, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It has been reported that this compound significantly inhibited glucose-stimulated insulin secretion and improved insulin sensitivity after 3 weeks of administration in db/db mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in obese diabetic db/db mice, administration of a 10 mg/kg dose of this compound led to significant improvements in β-cell function

Metabolic Pathways

Given its interaction with GPR40, it is likely that this compound plays a role in the metabolism of free fatty acids .

Transport and Distribution

Given its small molecule nature and its interaction with GPR40, it is likely that this compound can readily diffuse across cell membranes and distribute throughout tissues .

Subcellular Localization

Given its interaction with GPR40, which is a membrane-bound receptor, it is likely that this compound localizes to the cell membrane where GPR40 is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DC260126 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

DC260126 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions can be used to introduce different substituents onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, leading to structurally diverse analogs.

Comparison with Similar Compounds

Similar Compounds

    GW1100: Another GPR40 antagonist with similar inhibitory effects on calcium signaling.

    AMG 837: A GPR40 agonist that enhances insulin secretion, contrasting with the antagonistic effects of DC260126.

    TAK-875: A GPR40 agonist investigated for its potential in treating type 2 diabetes.

Uniqueness of this compound

This compound is unique in its potent antagonistic activity against GPR40, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes. Its protective effects against endoplasmic reticulum stress and apoptosis further distinguish it from other GPR40 antagonists .

Properties

IUPAC Name

N-(4-butylphenyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGHPXKWPGIDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346692-04-4
Record name 346692-04-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DC260126 interact with GPR40 and what are the downstream effects?

A: this compound acts as an antagonist of GPR40, binding to the receptor and blocking its activation by free fatty acids (FFAs). [, ] This inhibition of GPR40 signaling has been shown to protect pancreatic β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro. [] In diabetic db/db mice, this compound treatment led to reduced glucose-stimulated insulin secretion, lower blood insulin levels, and improved insulin sensitivity. [] It also decreased the proinsulin/insulin ratio and apoptotic rate of pancreatic β-cells. []

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A2: While the provided research focuses primarily on this compound, it doesn't delve into detailed SAR studies. Further research exploring structural modifications of this compound and their impact on activity, potency, and selectivity towards GPR40 would be valuable.

Q3: What are the in vitro and in vivo efficacy findings for this compound?

A: In vitro studies using MIN6 β-cells demonstrated that this compound protects against palmitate-induced ER stress and apoptosis. [] Similar protective effects were observed in GPR40-deficient MIN6 cells. [] In vivo, this compound administration in diabetic db/db mice improved insulin sensitivity and protected pancreatic β-cells from dysfunction, although it did not significantly reduce blood glucose levels. []

Q4: Are there concerns about resistance developing to this compound?

A4: The provided research does not address the development of resistance to this compound. Further investigation is needed to determine if prolonged exposure to the compound could lead to resistance mechanisms and how they might compare to other GPR40 antagonists or related therapeutic classes.

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